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雷公藤红素与传统药物的综合比较

雷公藤红素概述

雷公藤红素（Celastrol），又名雷红素或Tripterine，是从卫矛科植物雷公藤根皮中提取的醌甲基三

萜类物质 [1]。作为雷公藤的主要有效成分之一 [2]，它呈现为红色针状晶体，分子量为450.619 g/mol

[1]。其水溶性较差，但易溶于二甲基亚砜（DMSO）、乙醇等有机溶剂 [2] [3]，这在一定程度上限

制了其临床应用。

现代药理学研究表明，雷公藤红素具有抗炎、免疫抑制、抗肿瘤、抗氧化和抗菌等多种生物活性

[1]。值得一提的是，雷公藤红素还可对抗肿瘤耐药，同时提高肿瘤细胞对其它抗癌药物的敏感性，

与化疗药物和放射疗法相结合发挥协同效应 [2]。

抗肿瘤活性对比

雷公藤红素在抗肿瘤方面表现出多靶点的作用机制，下面通过表格汇总它与一些传统化疗药物在关

键指标上的差异：

表：雷公藤红素与传统抗肿瘤药物的关键特性比较
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比较维

度
雷公藤红素 传统化疗药物（如5-FU、顺铂）

作用靶

点

Nur77 [4]、HMGB1 [5]、PKM2 [5]、蛋白酶体 [2]、
HSP90 [1]等多种信号通路

通常作用于单一或有限靶点（如
DNA、微管）

抗瘤谱 广谱：可抑制肝癌、乳腺癌、结直肠癌、白血病等多种肿
瘤细胞 [2] [1]

相对狭窄，不同癌种需不同药物

诱导凋

亡

通过线粒体途径和死亡受体途径等多种机制 [4] [1] 多为单一途径诱导

耐药性 可逆转化疗耐药，与其它药物有协同作用 [2] 易产生耐药性

选择性 对部分肿瘤细胞有选择性，可诱导G0/G1期阻滞 [2] 普遍对正常细胞毒性大

毒性问

题

治疗窗窄，存在肝毒性等风险 [1] 骨髓抑制、肾毒性、神经毒性等

从表格可以看出，雷公藤红素的一个显著特点是其多靶点作用机制。例如，它可通过与Nur77蛋白结

合，促使Nur77从细胞核转移至线粒体，进而与Bcl-2蛋白相互作用，激活Caspase级联反应，最终诱

导肿瘤细胞凋亡 [4]。此外，研究还发现雷公藤红素能直接与HMGB1蛋白的Cys106残基结合 [5]，抑

制其促炎功能，并在脓毒症模型中通过抑制PKM2蛋白和Warburg效应，发挥神经保护作用和抗炎效

果 [5]。

抗炎与免疫抑制活性对比

在抗炎和免疫抑制方面，雷公藤红素与传统抗炎药物的对比如下：

表：雷公藤红素与传统抗炎/免疫抑制剂的特性比较

特性 雷公藤红素
非甾体抗炎药

(NSAIDs)
糖皮质激素

作用机

制

抑制NF-κB通路 [1]、抑制炎症小体 [1]、抑
制HMGB1 [5]

抑制COX酶 抑制NF-κB等多种通路
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特性 雷公藤红素
非甾体抗炎药

(NSAIDs)
糖皮质激素

主要应

用

类风湿关节炎 [2]、系统性红斑狼疮 [2]、强
直性脊柱炎 [2]

轻中度疼痛、炎症 自身免疫病、严重炎症

优势 多靶点、可能改善疾病进程 起效快、使用方便 作用强、起效迅速

劣势 治疗窗窄，长期安全性需进一步研究 [1] 胃肠道副作用、肾
毒性

代谢紊乱、感染风险、
骨质疏松

雷公藤红素的抗炎作用与其抑制NF-κB信号通路的能力密切相关 [1]。它能通过直接抑制IKKα和

IKKβ激酶，或通过抑制与HSP90相关的辅伴侣蛋白CDC37和p23，来干扰NF-κB的激活 [1]。值得注

意的是，有研究表明雷公藤红素在极低浓度（2-10 ng/ml）下即可有效抑制肿瘤细胞增殖 [2]。

抗菌活性对比

近年来研究发现，雷公藤红素对耐甲氧西林金黄色葡萄球菌（MRSA） 等革兰氏阳性菌具有显著的

抗菌活性 [1]。其作用机制与传统抗生素不同，主要通过靶向细菌的P5CDH酶，扰乱脯氨酸代谢、增

加活性氧（ROS）水平，导致细菌氧化损伤和DNA合成受阻 [1]。

表：雷公藤红素与传统抗生素的抗MRSA活性比较

抗生素 作用机制 耐药性 对MRSA活性

雷公藤红素 抑制P5CDH，扰乱代谢，增加ROS [1] 不易产生耐药 [1] 强效 [1]

万古霉素 抑制细胞壁合成 已出现耐药菌株 强效

奥沙西林 抑制细胞壁合成 普遍耐药 无效

实验表明，雷公藤红素在体内外均能有效降低MRSA菌负荷，提高感染模型动物的存活率 [1]。不

过，高剂量下也观察到肝毒性和肾损伤等毒性反应，提示其治疗窗较窄 [1]。
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关键实验方法与数据解读

了解相关实验方法有助于评估研究结果的可靠性，以下是雷公藤红素研究中的常用实验方法：

细胞增殖抑制试验（MTT法）

实验原理：活细胞线粒体中的琥珀酸脱氢酶能使外源性MTT还原为难溶的蓝紫色结晶甲瓒

（Formazan），后者可被DMSO溶解，通过测定光密度（OD）值，可间接反映活细胞数量。

详细步骤 [4]：

将肿瘤细胞（如人肝癌细胞SMMC-7721）以每孔1×10⁴个接种于96孔板。
培养24小时使细胞贴壁。
分别加入不同浓度的雷公藤红素（如62.5-1000 nmol/L）或待测药物，继续培养24小时。若研究联合用
药，可同时加入固定浓度的雷公藤红素和梯度浓度的另一种药物（如tApoptinE突变体 [4]）。
弃去培养基，每孔加入200 μL含5 mg/mL MTT的溶液，培养箱内继续孵育2小时。
小心弃去MTT溶液，每孔加入150 μL DMSO，振荡使结晶充分溶解。
使用酶标仪，在490 nm波长下测定各孔的吸光度（OD值）。
计算细胞存活率：细胞存活率(%) = (实验组OD值 / 对照组OD值) × 100%。可进一步计算IC₅₀（半数抑
制浓度）。

流式细胞术检测细胞凋亡

实验原理：利用荧光标记的Annexin V与细胞外翻的磷脂酰丝氨酸（PS）结合，同时结合碘化丙啶

（PI）区分坏死细胞，从而量化早期凋亡和晚期凋亡细胞。

典型流程：

药物处理后的细胞用预冷的PBS清洗两次。
用1×Binding Buffer重悬细胞，调整细胞浓度至1×10⁶/mL。
取100 μL细胞悬液，加入Annexin V-FITC和PI避光孵育15-20分钟。
加入400 μL 1×Binding Buffer，混匀。
在1小时内用流式细胞仪检测。Annexin V+/PI-为早期凋亡细胞，Annexin V+/PI+为晚期凋亡或坏死细
胞 [4]。

蛋白质免疫印迹（Western Blot）
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实验原理：通过电泳分离蛋白质，转膜后利用特异性抗体检测目标蛋白的表达水平或修饰状态。

关键步骤 [4]：

提取细胞总蛋白并测定浓度。
配制SDS-聚丙烯酰胺凝胶，上样并电泳。
将凝胶上的蛋白质转移至PVDF或NC膜。
用5%脱脂牛奶或BSA室温封闭1-2小时。
加入一抗（如抗Nur77、磷酸化Nur77、Caspase-3、Bcl-2等 [4]），4℃孵育过夜。
洗膜后加入HRP标记的二抗，室温孵育1-2小时。
加入ECL化学发光底物，在成像系统内显影。

基于活性的蛋白质谱分析（ABPP）

实验原理：利用化学探针直接标记、富集和鉴定活细胞环境中药物作用的靶点蛋白。

在雷公藤红素研究中的应用 [5]：

设计合成带有炔基的雷公藤红素探针（Cel-p）。
用Cel-p处理RAW264.7细胞（巨噬细胞），同时设置雷公藤红素竞争组以验证结合特异性。
裂解细胞，通过点击化学反应（Click Reaction）将Cy5-azide或生物素-azide连接到Cel-p标记的蛋白
质上。
进行凝胶电泳荧光扫描或 streptavidin 亲和纯化。
液相色谱-质谱联用（LC-MS/MS）鉴定靶点蛋白。
使用CETSA、SPR等技术进一步验证相互作用。

以下是ABPP技术鉴定雷公藤红素靶点的实验流程图：
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设计合成Cel-p探针

探针处理活细胞

细胞裂解

点击化学反应

荧光扫描或亲和纯化

LC-MS/MS鉴定

CETSA/SPR验证

Click to download full resolution via product page

ABPP鉴定雷公藤红素靶点流程图 [5]

雷公藤红素的主要信号通路

雷公藤红素通过干预多个细胞信号通路发挥其药理作用，下图概括了其主要作用机制：

雷公藤红素主要信号通路图 [4] [1] [5]
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局限性与改良策略

雷公藤红素在临床应用上主要面临以下挑战：

水溶性差和生物利用度低：限制了其给药途径和体内疗效 [2]。
治疗窗窄：有效剂量和毒性剂量较为接近 [1]。
潜在的肝肾毒性：高剂量或长期使用时需警惕 [1]。

针对这些局限，研究人员已提出一些改良策略：

制备适配子偶合物：例如，将雷公藤红素与AS1411适配子通过酰胺键偶联，可显著提高水溶性和肿瘤
靶向性 [2]。
开发新型给药系统：纳米粒、脂质体等剂型可能改善其药代动力学特性。
结构修饰：通过化学修饰在保留活性的同时降低毒性。
联合用药：研究显示，雷公藤红素与凋亡蛋白突变体tApoptinE联用，能通过协同增强Nur77介导的凋
亡通路，显著提高抗肿瘤效果 [4]。与VS6766（一种KRAS通路抑制剂）联合，可协同抑制MAPK和
mTOR信号通路，有效抑制KRAS突变型结直肠癌细胞的增殖 [6]。

总而言之，雷公藤红素作为一种多靶点天然产物，在抗肿瘤、抗炎和抗菌方面展现出独特优势，特

别是其多靶点作用、诱导肿瘤细胞凋亡、逆转耐药和协同增效的特点 [4] [2]。尽管存在水溶性差、

治疗窗窄等局限性，但通过新型递送系统、结构修饰和联合用药等策略有望克服这些难题 [4] [2]

[6]。对于科研人员而言，雷公藤红素作为一个极具研究价值的多靶点先导化合物，值得进一步探索

其作用机制和临床转化潜力。

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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